1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea
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Overview
Description
1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea is a compound known for its unique chemical structure and properties It features two phenyl rings substituted with trifluoromethyl and fluorine groups, respectively
Preparation Methods
The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 4-fluorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl and fluorine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a catalyst in certain organic transformations.
Medicine: It is being investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorine groups play a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea can be compared with other similar compounds, such as:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also features the 3,5-bis(trifluoromethyl)phenyl motif and is used extensively in organocatalysis.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: These compounds have shown potent antimicrobial activity against drug-resistant bacteria.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various applications.
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F7N2O/c16-10-1-3-11(4-2-10)23-13(25)24-12-6-8(14(17,18)19)5-9(7-12)15(20,21)22/h1-7H,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTZUYWNNHBHRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F7N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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